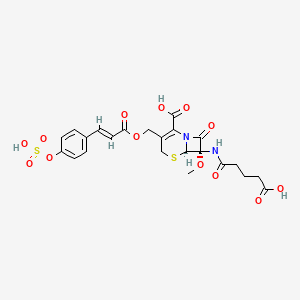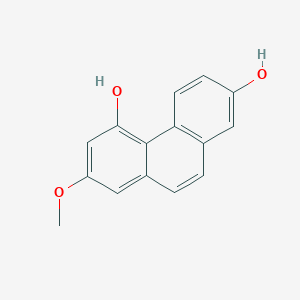
Lusianthrin
Übersicht
Beschreibung
Lusianthrin is a natural product found in Cypripedium macranthos and Dendrobium nobile with data available.
Wissenschaftliche Forschungsanwendungen
Metabolic Profiles and Pharmacokinetics
Lusianthridin, a bioactive component isolated from Dendrobium venustum, exhibits antioxidant and anti-cancer properties. A study investigated its metabolic profiles and pharmacokinetics in rats, revealing various metabolites and pathways such as demethylation, oxidation, sulfation, glucuronidation, and glutathione conjugation. This understanding is crucial for assessing lusianthridin's efficacy and safety (Zhengcai Ju et al., 2020).
Inhibition of Platelet Aggregation
Another study explored lusianthridin's potential in inhibiting platelet aggregation, identifying its effects on arachidonic acid, collagen, and adenosine diphosphate-stimulated platelet aggregation. The molecular docking studies suggest lusianthridin interacts with cyclooxygenase enzymes, impacting the arachidonic acid-thromboxane and adenylate cyclase pathways (Hla Nu Swe et al., 2021).
Role in LDL Oxidation and Atherosclerosis
Lusianthridin also shows promise in addressing hemin-induced low-density lipoprotein oxidation, a factor in atherosclerosis pathogenesis. A study demonstrated its protective effects against oxidative stress, potentially making it a suitable agent to prevent atherosclerosis in thalassemia patients (Su Wutyi Thant et al., 2021).
Antifungal Properties
In a study of Cypripedium macranthos var. rebunense, lusianthridin was identified as an antifungal compound, suggesting its use in controlling the growth of nonpathogenic Rhizoctonia spp. This finding indicates lusianthridin's potential in managing fungal infections, especially in orchid seedlings (H. Shimura et al., 2007).
Targeting Cancer Stem Cells
A study highlighted lusianthridin's effectiveness in suppressing cancer stem cell-like phenotypes in lung cancer cells. This compound targets the Src-STAT3-c-Myc pathways, suggesting a novel approach for cancer treatment and increasing the susceptibility of resistant cancer cells to chemotherapy (Narumol Bhummaphan et al., 2019).
Eigenschaften
IUPAC Name |
7-methoxyphenanthrene-2,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h2-8,16-17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBOOLAIFKFRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=C2C=CC(=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



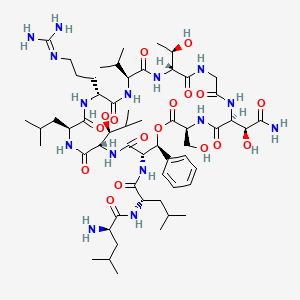

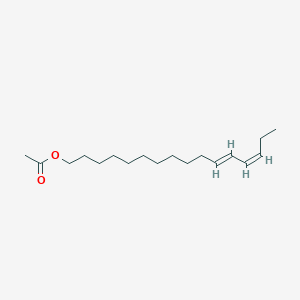
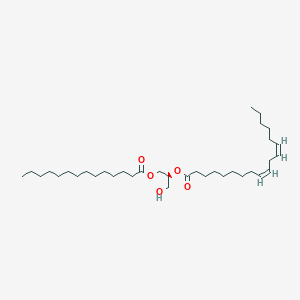
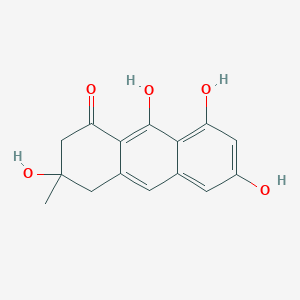
![(4-{(R)-2-[(R)-2-(3-Chloro-phenyl)-2-hydroxy-ethylamino]-propyl}-phenoxy)-acetic acid methyl ester](/img/structure/B1255114.png)
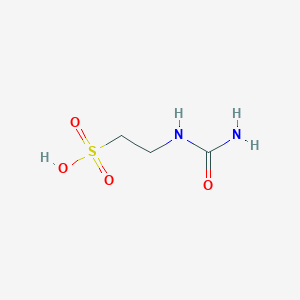
![(2S)-2-[[(2S,3E,5S,6E,8R)-8-amino-2-benzyl-5-propan-2-yl-9-sulfanylnona-3,6-dienoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1255118.png)
![(1R,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1255119.png)
